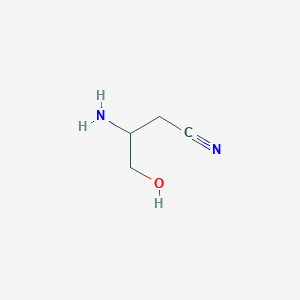![molecular formula C8H6N2O2 B13673519 Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
Furo[2,3-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-b]pyridine-4-carboxamide: is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-4-carboxamide typically involves multi-step processes. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific subunits can be used as starting materials . Another approach involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, which enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available reagents and catalysts is crucial for industrial applications. The one-pot synthesis methods that offer high yields and selectivity are particularly promising for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Furo[2,3-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation and alkylation reactions often use reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine-4-carboxylic acid, while reduction could produce furo[2,3-b]pyridine-4-methanol .
Wissenschaftliche Forschungsanwendungen
Furo[2,3-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of furo[2,3-b]pyridine-4-carboxamide involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This binding disrupts the signaling pathways, leading to the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Furo[3,2-b]pyridine: Known for its bioisosteric properties and similar pharmacological activities.
Thieno[2,3-b]pyridine: Another heterocyclic compound with potential therapeutic applications, particularly as a kinase inhibitor.
Uniqueness: Furo[2,3-b]pyridine-4-carboxamide stands out due to its strong binding affinities to multiple molecular targets and its versatile synthetic routes. Its derivatives have shown potent anticancer activities with minimal selectivity toward normal cells, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C8H6N2O2 |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
furo[2,3-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-7(11)5-1-3-10-8-6(5)2-4-12-8/h1-4H,(H2,9,11) |
InChI-Schlüssel |
UVYSNFBBBJGCBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1C(=O)N)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)


![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)



![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)



![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)

